molecular formula C8H10ClN3 B3077221 6-chloro-N2-cyclopropylpyridine-2,3-diamine CAS No. 1044770-73-1

6-chloro-N2-cyclopropylpyridine-2,3-diamine

Cat. No. B3077221
CAS RN: 1044770-73-1
M. Wt: 183.64 g/mol
InChI Key: UTFWBXXKVGWUFC-UHFFFAOYSA-N
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Description

6-chloro-N2-cyclopropylpyridine-2,3-diamine is an organic compound that belongs to the family of cyclic amines . It has a molecular formula of C8H10ClN3 and a molecular weight of 183.6381 .


Molecular Structure Analysis

The molecular structure of 6-chloro-N2-cyclopropylpyridine-2,3-diamine consists of a pyridine ring with a chlorine atom at the 6th position and a cyclopropyl group attached to the nitrogen atom .

Scientific Research Applications

Supramolecular Chemistry and Materials Science

  • The microwave-assisted synthesis of pyrazolyl bistriazines, which involves the reaction of 6-chloro derivatives with 4-aminobenzylamine, produces bistriazines with promising applications in supramolecular chemistry. These compounds, thanks to their ability to form hydrogen bonds and/or complex with metals, are valuable for creating extended supramolecular polymers with notable fluorescence properties (Moral et al., 2010).

Coordination Chemistry and Luminescence

  • The structure-dependent spectroscopic and redox properties of copper(I) complexes with bidentate iminopyridine ligands, including cyclopropyl derivatives, have been explored. These complexes exhibit unique structural features and electrochemical behaviors that are significant for developing new materials with potential applications in electronics and luminescence (Massa et al., 2009).

Environmental Science

  • Research on atrazine (a compound structurally related to 6-chloro-N2-cyclopropylpyridine-2,3-diamine) has contributed significantly to understanding the environmental fate of triazine herbicides. Studies focusing on the degradation, mobility, and interaction mechanisms of atrazine with soil components shed light on the environmental impact of these substances and inform remediation strategies (Barton et al., 2003).

Catalysis

  • The photocatalytic degradation of atrazine, which shares functional similarities with the compound , using TiO2 demonstrates the potential of photocatalysis in the environmental cleanup. This research identifies optimal conditions for atrazine abatement, contributing to the broader field of photocatalytic degradation of organic pollutants (Parra et al., 2004).

properties

IUPAC Name

6-chloro-2-N-cyclopropylpyridine-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-7-4-3-6(10)8(12-7)11-5-1-2-5/h3-5H,1-2,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFWBXXKVGWUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC(=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N2-cyclopropylpyridine-2,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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